molecular formula C20H20ClN5OS B11573668 6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11573668
M. Wt: 413.9 g/mol
InChI Key: OAERPMKTECTSPL-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carbon disulfide to form the triazole ring.

    Formation of the Thiadiazine Ring: The triazole ring is then fused with a thiadiazine ring through a series of condensation reactions involving chlorophenyl and dimethylphenyl derivatives.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

    Medicine: Shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as DNA synthesis and cell division.

    Pathways Involved: It can interfere with the signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-(1-phenoxyethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
  • 6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

Uniqueness

The uniqueness of 6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of chlorophenyl and dimethylphenyl groups, along with the carboxamide functionality, contributes to its unique pharmacological profile.

Properties

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5OS/c1-11-4-9-16(10-12(11)2)22-19(27)18-17(14-5-7-15(21)8-6-14)25-26-13(3)23-24-20(26)28-18/h4-10,17-18,25H,1-3H3,(H,22,27)

InChI Key

OAERPMKTECTSPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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